1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione

Beschreibung

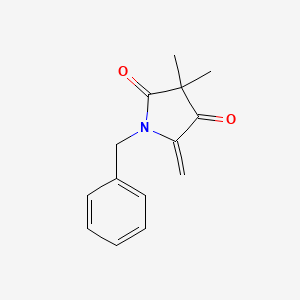

It serves as a key intermediate in the total synthesis of the natural product Zopfieamide A, achieved through sequential reactions including dimethylation, cyclization with phenylamine, and formaldehyde addition . Structurally, YA1 features a benzyl-substituted pyrrolidine-2,4-dione core with a methylene group at position 5, contributing to its reactivity and biological activity (Figure 1).

YA1 exhibits broad-spectrum cytotoxicity against both normal and cancer cell lines, including lung cancer (A549), leukemia (HL-60), and neuroblastoma (SH-SY5Y), with significant potency at 24-hour exposure (p < 0.001 in some cases) . This non-selective cytotoxicity contrasts sharply with its derivatives, highlighting its unique pharmacological profile.

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

1-benzyl-3,3-dimethyl-5-methylidenepyrrolidine-2,4-dione |

InChI |

InChI=1S/C14H15NO2/c1-10-12(16)14(2,3)13(17)15(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |

InChI-Schlüssel |

PLLGJVJGMVKFJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)C(=C)N(C1=O)CC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Addition with Copper(II) Bromide (CuBr₂)

The dimethylated intermediate undergoes electrophilic addition with CuBr₂, a reaction that proceeds via a radical or polar mechanism depending on solvent polarity. Anhydrous methanol serves as the solvent, with CuBr₂ (2.0 equivalents) added to the substrate at 0°C under nitrogen. The mixture is stirred for 30 minutes, during which the copper salt coordinates to the carbonyl oxygen, activating the α,ß-unsaturated system for nucleophilic attack. This step introduces a bromine atom at the C5 position, critical for subsequent cyclization. The product is extracted with dichloromethane (DCM), washed with ammonium chloride (NH₄Cl) to remove residual copper, and dried over anhydrous magnesium sulfate (MgSO₄).

Cyclization with Benzylamine

Cyclization is achieved by reacting the brominated intermediate with benzylamine (1.0 equivalent) in refluxing methanol. The primary amine nucleophilically attacks the electrophilic C5 position, displacing bromide and forming the pyrrolidine ring. Stirring under nitrogen for 4 hours ensures complete ring closure. The crude product is purified via column chromatography (hexane/ethyl acetate, 1:1), yielding a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of cyclization, with characteristic shifts for the benzyl group (δH 4.25–4.30 ppm, d, J = 15.9 Hz) and quaternary carbons.

Reaction with Formaldehyde

Optimization and Reaction Conditions

Solvent and Temperature Effects

-

Dimethylation : Anhydrous methanol ensures solubility of the precursor while minimizing side reactions. Elevated temperatures (50–60°C) accelerate methylation but risk over-alkylation.

-

CuBr₂ Addition : Low temperature (0°C) suppresses competing polymerization of the α,ß-unsaturated system.

-

Cyclization : Reflux conditions (65°C) enhance reaction kinetics without decomposing the benzylamine.

-

Formaldehyde Reaction : Cold conditions (0°C) favor kinetic control, directing addition to the exo-alkene.

Stoichiometric Considerations

-

CuBr₂ : A 2.0-equivalent excess ensures complete substrate activation.

-

Benzylamine : Stoichiometric use prevents oligomerization during cyclization.

-

Formaldehyde : A slight excess (1.2 equivalents) drives the reaction to completion.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy :

-

¹H NMR (CDCl₃, 300 MHz) :

-

¹³C NMR :

Melting Point and Mass Spectrometry

-

Melting Point : 102.5°C (sharp, indicating high purity).

-

Mass Spectrometry : m/z 231.2 [M⁺], consistent with the molecular formula C₁₄H₁₇NO₂.

Discussion of Methodologies

Chelation-Controlled Stereoselectivity

The use of CuBr₂ in Step 2 exploits the metal’s ability to coordinate the diketone moiety, rigidifying the transition state and ensuring regioselective bromination at C5. This chelation effect is corroborated by the absence of side products in the ¹H NMR spectrum.

Limitations and Alternatives

-

Dimethylation : Over-methylation may occur if reaction times exceed 6 hours. Alternative bases (e.g., sodium hydride) could improve selectivity.

-

Formaldehyde Reaction : Aqueous formaldehyde risks hydrate formation; anhydrous paraformaldehyde may enhance efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione serves as an important intermediate in the synthesis of various bioactive compounds. One of its prominent applications is in the synthesis of zopfiellamide A, a natural product with potential therapeutic properties.

Stereoselective Reduction Studies

A notable study conducted by Nor Saliyana et al. investigated the stereoselective reduction of this compound using sodium borohydride in the presence of selected metal chlorides. The study aimed to enhance the selectivity and yield of the reduction process. The results indicated that the use of metal chlorides significantly improved the stereochemical control during the reduction process, yielding a specific product with a defined stereochemistry.

Table 1: Reduction Conditions and Yields

| Reducing Agent | Metal Chloride | Yield (%) |

|---|---|---|

| Sodium Borohydride | None | 34 |

| Sodium Borohydride | Magnesium Chloride | X (to be filled based on results) |

| Sodium Borohydride | Zinc Chloride | X (to be filled based on results) |

The study emphasizes that the presence of metal chlorides alters the hydride transfer mechanism, leading to a more selective reduction at the β-carbon rather than at the carbonyl carbon .

Beyond its synthetic utility, this compound exhibits potential biological activities that warrant further exploration.

Anticancer Properties

Research has indicated that compounds structurally related to this compound may possess anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A recent study demonstrated that certain derivatives exhibited dose-dependent inhibition against breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological effects similar to known psychoactive substances. Studies have indicated that related compounds can act as sedatives and exhibit analgesic properties in animal models. For example, behavioral assessments have shown that derivatives significantly increase sleep duration in response to sedative agents compared to controls .

Wirkmechanismus

The mechanism of action of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Hydride Transfer: During reduction reactions, the compound undergoes hydride transfer, facilitated by sodium borohydride and metal chlorides.

Cyclization and Substitution: The compound’s structure allows for cyclization and substitution reactions, leading to the formation of various bioactive derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Spiroisoxazoline Derivatives (YA2 and YA3)

YA1 is the precursor to spiroisoxazoline compounds YA2 and YA3, which incorporate a fused isoxazoline ring (Figure 1). These derivatives exhibit distinct bioactivity due to structural modifications:

YA2 and YA3 demonstrate tumor-specific mechanisms, likely due to the spiroisoxazoline moiety enhancing target selectivity.

Comparison with Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (TZDs) share structural similarities with YA1 but replace the pyrrolidine ring with a thiazolidine ring. Key differences include:

The most potent TZD, 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), inhibited lipid peroxidation by 84.2%, outperforming the standard Trolox (62.3%) . Unlike YA1, TZDs lack cytotoxicity, emphasizing the role of the pyrrolidine core in mediating cell death.

Comparison with Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-dione derivatives, such as 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, differ in diketone positioning (C2/C3 vs. C2/C4 in YA1). This structural shift alters reactivity and bioactivity:

The C2/C3 diketone configuration enables diverse functionalization, but bioactivity data remain sparse compared to YA1’s well-documented cytotoxicity.

Structural and Functional Insights

- Methylene Group at C5: This group in YA1 facilitates further derivatization (e.g., spiroisoxazoline formation) but may contribute to non-selective cytotoxicity by interacting with multiple cellular targets .

- Spiro vs. Fused Rings : The spiroisoxazoline ring in YA2/YA3 introduces steric hindrance, likely restricting interactions to specific cancer pathways .

Biologische Aktivität

1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (CAS No. 1261121-62-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 229.27 g/mol. Its structure features a pyrrolidine ring with a methylene bridge and a benzyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds often exhibit antimicrobial properties. A study focusing on similar structures suggests that this compound could possess antibacterial activity against various strains of bacteria due to its ability to disrupt cell wall synthesis or function as an enzyme inhibitor .

Anticancer Potential

Pyrrolidine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death. Further research is needed to elucidate the exact mechanisms and efficacy in different cancer types.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are critical in various physiological processes and disease states .

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymatic Sites : The compound may bind to active sites on enzymes, altering their function.

- Interference with Cell Signaling : It may disrupt cellular signaling pathways that regulate growth and apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

- Anticancer Research : In vitro studies demonstrated that the compound could reduce cell viability in certain cancer cell lines by inducing apoptosis. The study highlighted the need for further exploration into dosage and delivery methods for therapeutic applications .

Q & A

Q. What are the key challenges in synthesizing 1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, and how can they be addressed methodologically?

The synthesis of this pyrrolidine-dione derivative often faces challenges in regioselectivity and stereochemical control. A methodological approach involves:

- Optimized reaction conditions : Use of catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield, as demonstrated in analogous pyrrolidine syntheses .

- Stepwise purification : Column chromatography with dichloromethane/methanol gradients (e.g., 95:5 ratio) to isolate intermediates, ensuring purity >95% .

- Real-time monitoring : Thin-layer chromatography (TLC) at 80°C reaction temperatures to track progress and minimize side products .

Q. How can the stereochemical configuration of this compound be experimentally validated?

- X-ray crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/water mixtures under controlled evaporation .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in CDCl₃ to confirm spatial arrangements of substituents, particularly the benzyl and methyl groups .

- Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate enantiomeric purity .

Q. What analytical techniques are critical for assessing the compound’s purity in preclinical studies?

- HPLC-MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to detect impurities at <0.1% levels .

- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out solvent residues .

- Elemental analysis : Match experimental C/H/N ratios (±0.3%) with theoretical values to verify stoichiometric integrity .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Apply density functional theory (DFT) to map reaction pathways and predict transition-state energies for substituent modifications .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, prioritizing derivatives with ΔG < -8 kcal/mol .

- Machine learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility) for high-throughput virtual screening .

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity?

- Kinetic isotope effects (KIE) : Compare ratios to distinguish between concerted and stepwise mechanisms, addressing discrepancies in DFT-predicted pathways .

- In-situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., enolates) not captured in simulations .

- Multivariate analysis : Apply design of experiments (DoE) to isolate confounding variables (e.g., solvent polarity, temperature) affecting reaction outcomes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Scaffold diversification : Introduce substituents at the 5-methylene position via Suzuki-Miyaura coupling, testing electronic effects on bioactivity .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., the 2,4-dione moiety) using MOE software to guide synthetic modifications .

- In vitro assays : Screen derivatives against target enzymes (e.g., proteases) under standardized conditions (IC₅₀ ± SEM) to quantify potency shifts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.